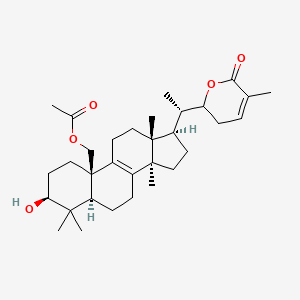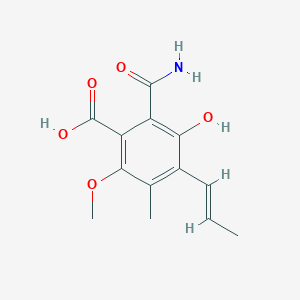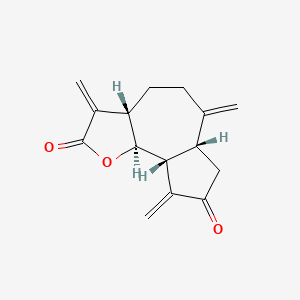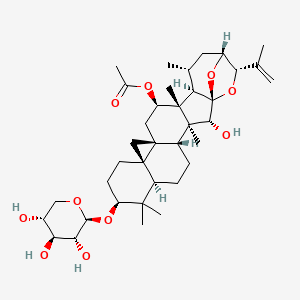
Tandemact
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tandemact is a pharmaceutical compound used in the treatment of type 2 diabetes mellitus. It is a combination of two active substances: pioglitazone and glimepiride . Pioglitazone belongs to the thiazolidinedione class, which helps to improve insulin sensitivity, while glimepiride is a sulfonylurea that stimulates the pancreas to produce more insulin . This combination is particularly useful for patients who are intolerant to metformin or for whom metformin is contraindicated .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pioglitazone involves the reaction of 5-(4-(2-(5-ethyl-2-pyridyl)ethoxy)benzyl)thiazolidine-2,4-dione with hydrochloric acid to form pioglitazone hydrochloride . Glimepiride is synthesized through the reaction of 4-methyl-N-(4-(N-((1-(p-tolyl)ethyl)carbamoyl)sulfamoyl)phenethyl)benzamide with appropriate reagents .
Industrial Production Methods
Industrial production of Tandemact involves the combination of pioglitazone hydrochloride and glimepiride in specific ratios to form tablets. The tablets are produced in various strengths, such as 30 mg/2 mg, 30 mg/4 mg, and 45 mg/4 mg . The production process includes mixing, granulation, compression, and coating to ensure uniformity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tandemact undergoes several types of chemical reactions, including:
Oxidation: Pioglitazone can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Glimepiride can be reduced under specific conditions to form its corresponding alcohol.
Substitution: Both pioglitazone and glimepiride can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide and potassium carbonate are commonly used.
Major Products Formed
Oxidation: Oxidation of pioglitazone can lead to the formation of carboxylic acids.
Reduction: Reduction of glimepiride results in the formation of alcohol derivatives.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tandemact has several scientific research applications, including:
Chemistry: Studying the chemical properties and reactions of pioglitazone and glimepiride.
Biology: Investigating the biological effects of this compound on cellular processes and insulin sensitivity.
Medicine: Clinical research on the efficacy and safety of this compound in treating type 2 diabetes mellitus.
Industry: Development of new formulations and delivery methods for improved patient compliance.
Wirkmechanismus
Tandemact works through the combined actions of pioglitazone and glimepiride. Pioglitazone enhances insulin sensitivity by activating peroxisome proliferator-activated receptor gamma (PPAR-γ) in adipose tissue, muscle, and liver, leading to increased glucose uptake and decreased glucose production . Glimepiride stimulates insulin secretion from pancreatic beta cells by binding to the sulfonylurea receptor on the ATP-sensitive potassium channels, leading to depolarization and calcium influx . This dual mechanism helps to control blood glucose levels effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metformin: Another common medication for type 2 diabetes, but with a different mechanism of action.
Rosiglitazone: Another thiazolidinedione similar to pioglitazone but with different safety profiles.
Glyburide: Another sulfonylurea similar to glimepiride but with different pharmacokinetic properties.
Uniqueness of Tandemact
This compound is unique due to its combination of pioglitazone and glimepiride, offering a dual mechanism of action that targets both insulin sensitivity and insulin secretion. This combination is particularly beneficial for patients who are intolerant to metformin or require additional glycemic control .
Eigenschaften
CAS-Nummer |
834894-07-4 |
|---|---|
Molekularformel |
C43H55ClN6O8S2 |
Molekulargewicht |
883.5 g/mol |
IUPAC-Name |
4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C24H34N4O5S.C19H20N2O3S.ClH/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19;1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30);3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);1H |
InChI-Schlüssel |
RWJPQBWTYNIUEF-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C.Cl |
Kanonische SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S,6S,9S,12R,14S)-3-benzyl-6-ethyl-9-[(7R)-7-hydroxy-6-oxooctyl]-6,14-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B1248304.png)

![[(1R,3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13-trimethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-22-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B1248309.png)

![4-O-[2-(4-methoxy-4-oxobutanoyl)oxy-3-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxymethoxycarbonyloxy]propyl] 1-O-methyl butanedioate](/img/structure/B1248313.png)







